molecular formula C21H20N4O6S B2905469 7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688055-08-5

7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B2905469
CAS No.: 688055-08-5
M. Wt: 456.47
InChI Key: AOFGGTDOMCWXIY-UHFFFAOYSA-N
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Description

7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C21H20N4O6S and its molecular weight is 456.47. The purity is usually 95%.
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Biological Activity

The compound 7-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms, targets, and related case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₉H₂₁N₃O₄S
  • Molecular Weight : 393.45 g/mol
  • Key Functional Groups : Furan ring, piperazine ring, quinazoline core

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound exhibits inhibitory activity against specific enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity and is a target for diabetes treatment .
  • Antitumor Activity : Studies have shown that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Antimicrobial Properties : The presence of the furan and piperazine moieties suggests potential antimicrobial activity. Compounds with similar scaffolds have demonstrated efficacy against bacterial strains and fungi .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
PTP1B InhibitionCHO/hIR Cells0.42
Antitumor ActivityHepG2 Cell Line15.0
Antimicrobial ActivityE. coli12.5

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Diabetes Research : A study investigated the effects of similar quinazoline derivatives on glucose uptake in muscle cells. The derivatives were shown to enhance glucose reuptake significantly through PTP1B inhibition .
  • Cancer Treatment : Research on quinazoline-based compounds demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Antimicrobial Studies : A series of compounds featuring the furan and piperazine motifs were tested against various pathogens, showing promising results in inhibiting bacterial growth and biofilm formation .

Properties

IUPAC Name

7-[3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O6S/c26-18(23-5-7-24(8-6-23)20(28)15-2-1-9-29-15)3-4-25-19(27)13-10-16-17(31-12-30-16)11-14(13)22-21(25)32/h1-2,9-11H,3-8,12H2,(H,22,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFGGTDOMCWXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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